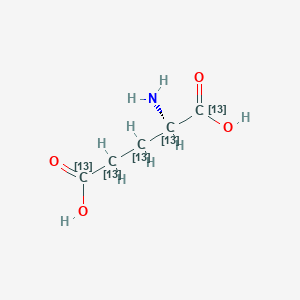

(2R)-2-amino(1,2,3,4,5-13C5)pentanedioic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2R)-2-amino(1,2,3,4,5-13C5)pentanedioic acid is a labeled variant of the naturally occurring amino acid, glutamic acid. This compound is isotopically labeled with carbon-13 at five positions, making it useful in various scientific studies, particularly in the fields of biochemistry and molecular biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino(1,2,3,4,5-13C5)pentanedioic acid typically involves the incorporation of carbon-13 into the precursor molecules. One common method is the use of labeled carbon dioxide in the synthesis of the carbon skeleton, followed by the introduction of the amino group through reductive amination. The reaction conditions often require controlled temperatures and pH to ensure the correct stereochemistry and isotopic labeling.

Industrial Production Methods

Industrial production of isotopically labeled compounds like this compound involves large-scale synthesis using labeled precursors. The process is optimized for yield and purity, often involving multiple steps of purification such as crystallization and chromatography to achieve the desired isotopic enrichment.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino(1,2,3,4,5-13C5)pentanedioic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding keto acids.

Reduction: It can be reduced to form the corresponding amino alcohols.

Substitution: The amino group can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like acyl chlorides and anhydrides are used for acylation reactions.

Major Products

The major products formed from these reactions include various derivatives of glutamic acid, such as keto acids, amino alcohols, and acylated derivatives.

Scientific Research Applications

(2R)-2-amino(1,2,3,4,5-13C5)pentanedioic acid is widely used in scientific research due to its isotopic labeling. Some applications include:

Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of carbon atoms.

Biology: Employed in studies of protein synthesis and degradation, as well as in the investigation of metabolic pathways.

Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in the study of neurological disorders.

Industry: Applied in the production of labeled compounds for research and development purposes.

Mechanism of Action

The mechanism of action of (2R)-2-amino(1,2,3,4,5-13C5)pentanedioic acid involves its incorporation into metabolic pathways where it acts similarly to natural glutamic acid. It interacts with various enzymes and receptors, influencing processes such as neurotransmission and energy production. The labeled carbon atoms allow researchers to trace its metabolic fate and understand its role in cellular functions.

Comparison with Similar Compounds

Similar Compounds

(2R)-2-amino(1,2,3,4,5-12C5)pentanedioic acid: The non-labeled version of the compound.

(2R)-2-amino(1,2,3,4,5-13C5)butanedioic acid: A similar compound with a shorter carbon chain.

(2R)-2-amino(1,2,3,4,5-13C5)hexanedioic acid: A similar compound with a longer carbon chain.

Uniqueness

The uniqueness of (2R)-2-amino(1,2,3,4,5-13C5)pentanedioic acid lies in its specific isotopic labeling, which allows for precise tracking and analysis in scientific studies. This makes it a valuable tool in research areas where understanding the detailed metabolic pathways and interactions of glutamic acid is crucial.

Biological Activity

(2R)-2-amino(1,2,3,4,5-^13C_5)pentanedioic acid, commonly known as a stable isotope-labeled form of glutamic acid (L-glutamate), plays a significant role in various biological processes. This compound is particularly valuable in metabolic studies due to its unique isotopic labeling, which enhances tracking and analysis in biochemical applications.

Chemical Structure and Properties

- Molecular Formula : C5H9NO4

- Molecular Weight : 147.13 g/mol

- IUPAC Name : (2R)-2-amino(1,2,3,4,5-^13C_5)pentanedioic acid

The structure of (2R)-2-amino(1,2,3,4,5-^13C_5)pentanedioic acid consists of a pentanedioic acid backbone with an amino group at the second carbon. The incorporation of carbon-13 isotopes allows for enhanced metabolic tracing capabilities compared to its non-labeled counterpart.

Biological Functions

This compound exhibits biological activity primarily through its role as a neurotransmitter and metabolic precursor in the central nervous system. Its functions include:

- Neurotransmission : As a key neurotransmitter, glutamate is involved in synaptic transmission and plasticity. It plays a crucial role in learning and memory.

- Metabolic Precursor : It serves as a precursor for the synthesis of other amino acids and neurotransmitters.

- Cell Signaling : Glutamate receptors mediate excitatory signaling in the brain, influencing various physiological processes.

Metabolic Pathways

Studies have shown that (2R)-2-amino(1,2,3,4,5-^13C_5)pentanedioic acid can be utilized to trace metabolic pathways involving glutamate metabolism. The stable isotope labeling allows researchers to monitor the incorporation of this compound into various metabolic intermediates.

Case Studies

-

Neurotransmitter Dynamics :

- A study utilizing (2R)-2-amino(1,2,3,4,5-^13C_5)pentanedioic acid demonstrated its role in modulating synaptic plasticity. Researchers observed changes in neuronal firing patterns when this compound was administered in vitro.

-

Metabolic Flux Analysis :

- In a controlled experiment on cultured neurons, the introduction of (2R)-2-amino(1,2,3,4,5-^13C_5)pentanedioic acid allowed for detailed analysis of metabolic fluxes through the tricarboxylic acid cycle. The results indicated significant alterations in energy metabolism under different physiological conditions.

Applications in Research

The unique properties of (2R)-2-amino(1,2,3,4,5-^13C_5)pentanedioic acid make it particularly useful in several research domains:

- Neuroscience : Its application in studying synaptic transmission and plasticity has provided insights into neurodegenerative diseases.

- Metabolomics : The compound is employed in metabolic profiling to understand disease mechanisms and drug interactions.

- Pharmacology : It aids in evaluating the effects of drugs on glutamatergic signaling pathways.

Comparative Analysis

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| L-glutamic acid | Non-labeled version | Key neurotransmitter |

| D-glutamic acid | Enantiomer of glutamic acid | Less biologically active |

| 2-amino-4-methylpentanoic acid | Similar pentanoic structure | Methyl substitution alters properties |

| L-aspartic acid | Closely related amino acid | Involved in similar pathways |

The stable isotope labeling of (2R)-2-amino(1,2,3,4,5-^13C_5)pentanedioic acid allows for precise tracking in biological systems compared to its non-labeled counterparts. This feature enhances its value for research applications focused on metabolic pathways and drug interactions.

Properties

Molecular Formula |

C5H9NO4 |

|---|---|

Molecular Weight |

152.09 g/mol |

IUPAC Name |

(2R)-2-amino(1,2,3,4,5-13C5)pentanedioic acid |

InChI |

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m1/s1/i1+1,2+1,3+1,4+1,5+1 |

InChI Key |

WHUUTDBJXJRKMK-GKVKFTTQSA-N |

Isomeric SMILES |

[13CH2]([13CH2][13C](=O)O)[13C@H]([13C](=O)O)N |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.